Dolastatin 15

描述

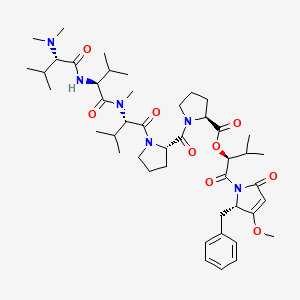

Dolastatin 15 is a linear peptide isolated from the marine sea hare Dolabella auricularia . It is known for its potent antitumor properties and has been extensively studied for its ability to interact with tubulin, a protein that is crucial for cell division . This compound has shown significant potential in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy .

准备方法

合成路线及反应条件: 多拉司汀15的合成涉及通过固相肽合成 (SPPS) 构建其肽链。 这种方法允许将氨基酸依次添加到固定在固体树脂上的生长肽链中 . 主要步骤包括:

- 使用偶联试剂(如 N,N’-二异丙基碳二亚胺 (DIC) 和 1-羟基苯并三唑 (HOBt))偶联受保护的氨基酸。

- 使用三氟乙酸 (TFA) 脱除氨基酸侧链的保护基团。

- 使用含有 TFA、水和清除剂的裂解混合物从树脂上裂解肽 .

工业生产方法: 多拉司汀15的工业生产具有挑战性,因为它结构复杂,需要高纯度。 采用高性能液相色谱 (HPLC) 等先进技术来纯化合成的肽 . 此外,人们正在努力开发更有效的合成路线和可扩展的生产方法,以满足临床和研究应用的需求 .

化学反应分析

反应类型: 多拉司汀15会发生各种化学反应,包括:

氧化: 该反应可以修饰肽的官能团,可能改变其生物活性。

还原: 还原反应可用于修饰肽中特定的氨基酸残基。

常用试剂和条件:

氧化: 在受控条件下使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等试剂。

还原: 使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等试剂。

取代: 在碱的存在下使用卤代烷烃或酰氯等试剂.

主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的多拉司汀15的不同类似物,这些类似物可以表现出不同的生物活性和药代动力学特性 .

科学研究应用

多拉司汀15具有广泛的科学研究应用,包括:

作用机制

相似化合物的比较

虽然两种化合物都表现出强大的抗肿瘤活性,但多拉司汀10通常比多拉司汀15更有效 . 其他类似化合物包括:

多拉司汀10: 由于其比多拉司汀15具有更高的效力和更长的半衰期而闻名.

塔西多汀 (ILX651): 多拉司汀15的合成类似物,具有改进的药代动力学特性和降低的毒性.

多拉司汀15独特的结构和作用机制使其成为科学研究和药物开发中的一种宝贵化合物。它抑制微管蛋白聚合和破坏微管动力学的能力突出了其作为癌症治疗中治疗剂的潜力。

生物活性

Dolastatin 15 is a natural peptide derived from the marine mollusc Dolabella auricularia. It has garnered significant attention in cancer research due to its potent cytotoxic properties, particularly its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different cancer types, and relevant case studies.

This compound exhibits its biological effects primarily through the following mechanisms:

- Microtubule Inhibition : this compound disrupts microtubule dynamics, which is crucial for mitosis. It induces G2/M phase cell cycle arrest followed by apoptosis in cancer cells .

- Apoptotic Pathways : The compound activates both mitochondrial and Fas-mediated apoptotic pathways, leading to programmed cell death in various myeloma cell lines such as RPMI8226 and U266 .

- Differential Cytotoxicity : this compound shows varying levels of cytotoxicity across different cell types, with IC50 values in the nanomolar range for several cancer cell lines, including human Burkitt lymphoma and murine leukemia models .

Efficacy Against Cancer Types

This compound has been evaluated for its effectiveness against multiple cancer types:

Case Studies and Clinical Trials

- Preclinical Studies : In various preclinical trials, this compound has demonstrated potent anti-tumor activity. For example, a study indicated that it effectively induced apoptosis in myeloma cells through microtubule disruption and activation of apoptotic pathways .

- Phase I Trials : A notable Phase I trial evaluated the pharmacokinetics and safety profile of a this compound analogue called Tasidotin (ILX651). This study found a relationship between drug exposure and biological activity, particularly noting neutropenia as a side effect associated with higher exposure levels .

- Comparative Studies : Research comparing Dolastatin 10 and this compound highlighted their structural similarities and differences in biological activity. Both compounds were shown to have significant cytotoxic effects; however, modifications in their structures can lead to varying degrees of efficacy against specific cancer types .

属性

IUPAC Name |

[(2S)-1-[(2S)-2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl]-3-methyl-1-oxobutan-2-yl] (2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N6O9/c1-26(2)36(46-40(53)37(27(3)4)47(9)10)42(55)48(11)38(28(5)6)43(56)49-22-16-20-31(49)41(54)50-23-17-21-32(50)45(58)60-39(29(7)8)44(57)51-33(34(59-12)25-35(51)52)24-30-18-14-13-15-19-30/h13-15,18-19,25-29,31-33,36-39H,16-17,20-24H2,1-12H3,(H,46,53)/t31-,32-,33-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKSHSFQQRCAFW-CCVNJFHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)OC(C(C)C)C(=O)N3C(C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C(C)C)C(=O)N3[C@H](C(=CC3=O)OC)CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924629 | |

| Record name | Dolastatin 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123884-00-4 | |

| Record name | Dolastatin 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123884004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dolastatin 15 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOLASTATIN 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9ZKS885H5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dolastatin 15 is a potent antimitotic agent that primarily targets tubulin, a protein crucial for forming microtubules. [] Microtubules are essential for cell division, and this compound disrupts this process by binding to tubulin and preventing the assembly of microtubules. [] This, in turn, leads to cell cycle arrest at the G2/M phase, preventing the proliferation of rapidly dividing cancer cells. [, , ]

A: Yes, research indicates that this compound can trigger apoptosis in various cancer cell lines, including small cell lung cancer and multiple myeloma cells. [, ] This apoptotic effect is linked to the activation of both mitochondrial and Fas (CD95)/Fas-L (CD95-L) mediated pathways. [] Additionally, this compound has been observed to modulate the expression of proteins involved in apoptosis, such as Bcl-2, Bax, p53, and caspases. [, , ]

A: Recent research suggests that this compound exhibits anti-vascularization effects, particularly in environments with activated Hypoxia-inducible factor (HIF). [] This suggests that this compound might hold therapeutic potential against solid tumors with an angiogenic component. [] Further research is needed to fully understand the mechanisms underlying this effect.

A: While the exact molecular formula and weight are not provided in the excerpts, this compound is characterized as a linear pentapeptide with a complex C-terminal. [] Its structure comprises various amino acids, including N-methylated valines and a unique C-terminal dolapyrrolidinone unit. [, ]

A: Yes, several spectroscopic techniques have been employed to analyze this compound. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Post-Source Decay (PSD) analysis have been used to determine its primary structure. [] Additionally, NMR spectroscopy, including 1D and 2D techniques like COSY, HSQC, and HMBC, has been utilized to elucidate its structure and conformation. [, ]

A: Research indicates that the N-terminal dolavalyl moiety and the C-terminal dolapyrrolidinone unit are crucial for this compound's activity. [, ] The relative positions of the N-dimethylamino and phenyl moieties within these units are also significant for its interaction with tubulin and subsequent effects on microtubule dynamics. []

A: this compound has demonstrated potent cytotoxicity against various human leukemia cell lines in vitro, exhibiting growth inhibition at nanomolar concentrations. [] Furthermore, it effectively inhibits the proliferation of human lymphoma cell lines, proving to be more potent than Vincristine. [] this compound's effects on cell cycle progression and induction of apoptosis have been confirmed through flow cytometry, microscopy, and DNA fragmentation analyses. [, ]

A: While this compound itself hasn't progressed to extensive clinical trials, its synthetic analogues, like Tasidotin, have demonstrated promising in vivo efficacy. Tasidotin exhibited significant antitumor activity in various preclinical xenograft models, including breast, melanoma, prostate, and leukemia models. [] In these models, Tasidotin induced tumor growth delays and even complete responses, highlighting its potential as an anticancer agent. []

A: While the long-term safety profile of this compound in humans remains to be fully elucidated due to limited clinical development, research on its synthetic analogues, like Tasidotin, provides valuable insights. Preclinical toxicology studies in animals have shown that Tasidotin primarily affects rapidly dividing cells in the bone marrow, gonads, lymphoid tissues, and kidneys. [] These findings are consistent with its mechanism of action as an antimitotic agent.

A: Although specific drug delivery strategies for this compound aren't extensively discussed in the provided excerpts, research on other Dolastatin analogues, such as Tasidotin, highlights the importance of improving drug delivery and targeting. One approach involves conjugating this compound to monoclonal antibodies, similar to the successful development of Adcetris® (Brentuximab vedotin), an antibody-drug conjugate utilizing the auristatin MMAE. [] This strategy could enhance tumor-specific delivery and reduce off-target effects.

A: The discovery of Dolastatin 10 and this compound from the marine mollusc Dolabella auricularia marked a significant milestone in the search for novel anticancer agents. [, , ] These naturally occurring peptides sparked extensive research interest due to their potent antimitotic and cytotoxic activities. [, ] The synthesis of various Dolastatin analogues, including Tasidotin, represents another milestone, aiming to overcome limitations associated with the parent compounds, such as poor cellular uptake and stability. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。